

Application Notes and Protocols for Tissue Embedding with PARAPLAST PLUS®

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Compound of Interest		
Compound Name:	PARAPLAST PLUS	
Cat. No.:	B1176158	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARAPLAST PLUS® is a premium embedding medium composed of a refined mixture of highly purified paraffin and plastic polymers, with the addition of a small percentage of Dimethyl Sulfoxide (DMSO) (0.8%).[1][2][3][4] This unique formulation is designed to provide rapid and thorough infiltration of tissues, particularly large or dense specimens, which can be challenging to process with standard paraffin.[1][2][4] The inclusion of DMSO enhances the penetration of the embedding medium, facilitating the production of high-quality, wrinkle-free sections as thin as 2 to 4 micrometers.[1][2][5] PARAPLAST PLUS® has a melting point of approximately 56-57°C.[1][2][6] These application notes provide a detailed, step-by-step guide to the successful embedding of biological tissues using PARAPLAST PLUS®.

Experimental Protocols

The process of embedding tissue in **PARAPLAST PLUS**® involves a sequential series of steps: fixation, dehydration, clearing, infiltration, and finally, embedding. Each step is critical for preserving tissue morphology and ensuring optimal sectioning quality.

Tissue Fixation

Proper fixation is the cornerstone of high-quality histological preparations. The choice of fixative and fixation time depends on the tissue type and the specific research application.



 Recommended Fixatives: 10% Neutral Buffered Formalin (NBF) is the most common fixative for routine histology.[7] Other fixatives like Bouin's fluid can be used for delicate tissues.[7]

Procedure:

- Immediately immerse the freshly dissected tissue in a volume of fixative that is at least 10-20 times the volume of the tissue.
- Ensure the tissue thickness is appropriate for fixative penetration (typically no more than 5 mm).
- Fixation time can range from 6 to 48 hours depending on the tissue size and density.[7]
 For some applications, overnight fixation at 4°C is recommended.[8]

Dehydration

Dehydration involves the removal of water from the fixed tissue, which is essential for subsequent infiltration with the non-aqueous **PARAPLAST PLUS**®. This is typically achieved using a graded series of ethanol.

 Procedure: A typical dehydration schedule is outlined in the table below. The tissue is moved through a series of increasing ethanol concentrations.

Step	Reagent	Time	Temperature
1	70% Ethanol	30-60 minutes	Room Temperature
2	80% Ethanol	30-60 minutes	Room Temperature
3	90% Ethanol	30-60 minutes	Room Temperature
4	95% Ethanol	2 changes, 30-60 minutes each	Room Temperature
5	100% Ethanol	3 changes, 30-60 minutes each	Room Temperature

Note: For delicate tissues, a more gradual dehydration series starting from 30% or 50% ethanol may be beneficial.[8]



Clearing

The clearing step removes the dehydrating agent (ethanol) and replaces it with a substance that is miscible with both ethanol and the embedding medium. Xylene is a traditional clearing agent, but less toxic alternatives are available and recommended.

- Recommended Clearing Agents:
 - Xylene: A highly effective clearing agent.
 - Histo-Clear®: A d-Limonene based xylene substitute that is less toxic and can improve tissue sectioning by leaving tissues less hard and brittle.[1]
- Procedure: The tissue is passed through a series of clearing agent solutions to ensure complete removal of ethanol.

Step	Reagent	Time	Temperature
1	75% Ethanol / 25% Clearing Agent	60 minutes	Room Temperature
2	50% Ethanol / 50% Clearing Agent	60 minutes	Room Temperature
3	25% Ethanol / 75% Clearing Agent	60 minutes	Room Temperature
4	100% Clearing Agent	2 changes, 60 minutes each	Room Temperature

Infiltration with PARAPLAST PLUS®

Infiltration is the process of replacing the clearing agent with molten **PARAPLAST PLUS**®. The DMSO in **PARAPLAST PLUS**® helps to accelerate this process.

- Procedure:
 - Melt the PARAPLAST PLUS® pellets in a paraffin oven set to 56-58°C.[8] Avoid heating above 62°C as it can impair sectioning quality.[9]



Gradually introduce the PARAPLAST PLUS® to the tissue.

Step	Reagent	Time	Temperature
1	50% Clearing Agent / 50% PARAPLAST PLUS®	60 minutes	56-58°C
2	100% PARAPLAST PLUS®	2-3 changes, 60-120 minutes each	56-58°C
3	100% PARAPLAST PLUS® (Final)	Overnight	56-58°C

For dense or large tissues, an extended infiltration time may be necessary. Some protocols suggest adding Paraplast chips directly to the clearing agent and allowing for a gradual increase in wax concentration.[8][10]

Embedding and Blocking

The final step is to orient the infiltrated tissue in a mold filled with molten **PARAPLAST PLUS**® and allow it to solidify into a block that can be sectioned on a microtome.

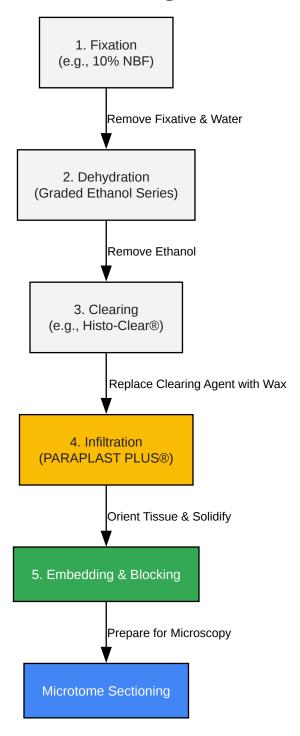
Procedure:

- Pre-warm embedding molds and forceps on a hot plate or in the paraffin oven.
- Dispense a small amount of molten PARAPLAST PLUS® into the bottom of the mold.
- Using warmed forceps, carefully transfer the infiltrated tissue from the processing cassette to the mold.
- Orient the tissue in the desired plane for sectioning.
- Carefully fill the remainder of the mold with molten PARAPLAST PLUS®, ensuring there
 are no air bubbles trapped around the tissue.
- Place the cassette base on top of the mold.



Transfer the filled mold to a cold plate or a chilled surface (e.g., an ice bath) to solidify.[8]
 [9] Rapid and even cooling is crucial for creating a uniform block and preventing crystallization of the wax.

Experimental Workflow Diagram



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Caption: Workflow for tissue embedding with PARAPLAST PLUS®.

Data Presentation

Summary of Processing Times and Temperatures

Summary of Processing Times and Temperatures			
Stage	Reagent(s)	Typical Time per Step	Temperature
Fixation	10% Neutral Buffered Formalin	6 - 48 hours	Room Temperature or 4°C
Dehydration	Graded Ethanol Series (70%-100%)	30 - 60 minutes	Room Temperature
Clearing	Xylene or Xylene Substitute	60 minutes	Room Temperature
Infiltration	PARAPLAST PLUS®	60 - 120 minutes (multiple changes)	56 - 58°C
Embedding	PARAPLAST PLUS®	Variable (until solidified)	Cool to Solidify

Troubleshooting



Problem	Possible Cause	Solution
Brittle/Hard Tissue	Over-dehydration or prolonged exposure to high temperatures.	Reduce the time in higher concentrations of ethanol and in the paraffin oven. Use a lower melting point wax if necessary.
Mushy/Soft Tissue	Incomplete dehydration or clearing.	Ensure adequate time in each dehydration and clearing step. Use fresh reagents.
Wrinkled Sections	Incomplete infiltration; improper cooling of the block.	Increase infiltration time and ensure multiple changes of fresh PARAPLAST PLUS®. Cool the block rapidly and evenly.
Separation of Wax from Tissue	Incomplete dehydration or clearing; residual solvent.	Ensure thorough processing in all steps. Consider a final clearing step with a fresh change of agent before infiltration.
Crystalline Wax Block	Slow or uneven cooling.	Cool the block quickly on a cold plate or in an ice water bath.

For further assistance or to report any issues, please refer to the manufacturer's safety data sheet (SDS) and technical documentation.[11][12]

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